An In-depth Technical Guide to the Discovery and Synthesis of 10,11-Methylenedioxy-20-camptothecin (FL118)
An In-depth Technical Guide to the Discovery and Synthesis of 10,11-Methylenedioxy-20-camptothecin (FL118)
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Methylenedioxy-20-camptothecin, also known as FL118, is a potent, semi-synthetic analog of the natural alkaloid camptothecin.[1] It has demonstrated significant antitumor activity in a wide range of preclinical cancer models.[2] Unlike its parent compound and other clinically approved camptothecin derivatives that primarily target topoisomerase I, FL118 exhibits a unique mechanism of action by targeting the oncoprotein DDX5, a DEAD-box helicase.[3][4] This leads to the downstream inhibition of several key anti-apoptotic proteins, most notably survivin.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FL118, including detailed experimental protocols and a summary of its cytotoxic activity.
Discovery and Rationale
Camptothecin was first isolated from the bark and stem of the Chinese tree Camptotheca acuminata in 1966.[2] While a potent anticancer agent, its clinical development was hampered by poor water solubility and significant toxicity. This led to the development of more soluble analogs like topotecan and irinotecan, which are now established chemotherapeutic agents.[2]
FL118 was identified through high-throughput screening of chemical libraries for compounds that could inhibit the promoter activity of the survivin gene.[5] Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is highly expressed in most human cancers and is associated with tumor progression and resistance to therapy. The discovery of a potent survivin inhibitor was a key objective in the development of novel anticancer agents.
Synthesis of 10,11-Methylenedioxy-20-camptothecin (FL118)
The synthesis of FL118 is achieved through a convergent approach, with the key final step being a Friedländer annulation reaction. This reaction condenses an ortho-aminoaryl aldehyde with a ketone containing an α-methylene group to form the characteristic quinoline core of the camptothecin molecule.
Experimental Protocol: Synthesis of (20S)-10,11-Methylenedioxy-camptothecin (FL118)
This protocol is a composite of methodologies described in the scientific literature.[6]
Step 1: Preparation of 6-amino-1,3-benzodioxole-5-carboxaldehyde (6-aminopiperonal)
-
To a solution of 6-nitropiperonal (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 6-amino-1,3-benzodioxole-5-carboxaldehyde, which can be used in the next step without further purification.
Step 2: Friedländer Condensation
-
Combine 6-amino-1,3-benzodioxole-5-carboxaldehyde (1.0 eq) and the tricyclic ketolactone ((S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add iodine (I₂) (1.2 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of dichloromethane/ethyl acetate with 1% acetic acid) to afford (20S)-10,11-Methylenedioxy-camptothecin (FL118) as a solid. The reported yield is approximately 50%.[6]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Activity and Mechanism of Action
FL118 exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines. Its primary mechanism of action involves the binding to and subsequent degradation of the oncoprotein DDX5.[3][4] This interaction leads to the suppression of several downstream targets that are critical for cancer cell survival and proliferation.
Signaling Pathway of FL118 Action
The binding of FL118 to DDX5 initiates a cascade of events that ultimately leads to apoptosis and cell cycle arrest in cancer cells.
Caption: FL118 binds to DDX5, leading to its degradation and the downregulation of key survival proteins.
Quantitative Cytotoxicity Data
FL118 has been evaluated against numerous cancer cell lines, demonstrating potent growth-inhibitory effects. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | 8.94 ± 1.54 | [1] |
| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 | [1] |
| RM-1 | Mouse Prostate Cancer | 69.19 ± 8.34 | [1] |
| HCT116 | Colorectal Cancer | ~1-10 | |
| HCT-8 | Colorectal Cancer | Sub-nanomolar | [3] |
| FaDu | Head and Neck Cancer | Sub-nanomolar | [3] |
| ES-2 | Ovarian Cancer | ~10-50 | [1] |
| SK-O-V3 | Ovarian Cancer | ~50-100 | [1] |
| 2008 | Ovarian Cancer | 37.28 | [1] |
Experimental Protocols for Biological Evaluation
The following are detailed protocols for key in vitro and in vivo assays used to characterize the biological activity of FL118.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of FL118 in culture medium. Remove the old medium from the wells and add 100 µL of the FL118 solutions at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to determine the effect of FL118 on the expression of target proteins.
-
Cell Lysis: Treat cells with FL118 at desired concentrations for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDX5, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with FL118 for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Efficacy in Xenograft Models
This protocol describes a typical subcutaneous xenograft model to evaluate the in vivo efficacy of FL118.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., HCT116 or A549) in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer FL118 (e.g., via intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the antitumor efficacy.
Conclusion
10,11-Methylenedioxy-20-camptothecin (FL118) is a promising anticancer agent with a distinct mechanism of action that differentiates it from other camptothecin analogs. Its ability to target DDX5 and subsequently downregulate key survival proteins like survivin provides a strong rationale for its continued development. The detailed synthetic and biological evaluation protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the clinical potential of FL118 and its derivatives is warranted.
Experimental Workflows
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
